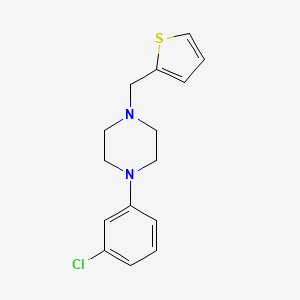
1-(3-chlorophenyl)-4-(2-thienylmethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorophenyl)-4-(2-thienylmethyl)piperazine, also known as TCP, is a chemical compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1980s and has been extensively studied for its potential applications in scientific research. TCP is a highly selective agonist of the serotonin receptor 5-HT1B, which plays a crucial role in the regulation of various physiological and behavioral functions.
Mécanisme D'action
1-(3-chlorophenyl)-4-(2-thienylmethyl)piperazine acts as a selective agonist of the 5-HT1B receptor, which is a G protein-coupled receptor that is coupled to the inhibition of adenylate cyclase. Activation of the 5-HT1B receptor leads to the inhibition of neurotransmitter release, which results in the modulation of various physiological and behavioral functions.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-4-(2-thienylmethyl)piperazine has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of mood and anxiety, and the modulation of feeding behavior. It has also been shown to have anti-inflammatory and analgesic properties.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-chlorophenyl)-4-(2-thienylmethyl)piperazine has several advantages for use in lab experiments, including its high affinity for the 5-HT1B receptor and its selective agonist activity. However, it also has some limitations, such as its potential for off-target effects and its limited solubility in aqueous solutions.
Orientations Futures
There are several potential future directions for research on 1-(3-chlorophenyl)-4-(2-thienylmethyl)piperazine and its potential applications. These include the development of more selective agonists and antagonists of the 5-HT1B receptor, the investigation of its potential therapeutic applications in the treatment of mood disorders and anxiety, and the exploration of its potential role in the regulation of feeding behavior and metabolism.
In conclusion, 1-(3-chlorophenyl)-4-(2-thienylmethyl)piperazine is a highly selective agonist of the serotonin receptor 5-HT1B, which has been extensively studied for its potential applications in scientific research. It has a range of biochemical and physiological effects and has been used to study the role of serotonin receptors in various physiological and behavioral functions. While it has several advantages for use in lab experiments, it also has some limitations, and there are several potential future directions for research on its potential applications.
Méthodes De Synthèse
The synthesis of 1-(3-chlorophenyl)-4-(2-thienylmethyl)piperazine involves the reaction of 1-(3-chlorophenyl)piperazine with 2-thienylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is purified using column chromatography to obtain pure 1-(3-chlorophenyl)-4-(2-thienylmethyl)piperazine.
Applications De Recherche Scientifique
1-(3-chlorophenyl)-4-(2-thienylmethyl)piperazine has been widely used in scientific research to study the role of serotonin receptors in various physiological and behavioral functions. It has been shown to have a high affinity for the 5-HT1B receptor, which is involved in the regulation of mood, anxiety, aggression, and feeding behavior. 1-(3-chlorophenyl)-4-(2-thienylmethyl)piperazine has also been used to study the effects of serotonin receptor agonists and antagonists on the central nervous system.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-4-(thiophen-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2S/c16-13-3-1-4-14(11-13)18-8-6-17(7-9-18)12-15-5-2-10-19-15/h1-5,10-11H,6-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSFHUXICJXGDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CS2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-nitro-8-[(1-phenyl-1H-tetrazol-5-yl)thio]quinoline](/img/structure/B5684638.png)
![4,4-difluoro-1-[(2-methyl-1-benzofuran-5-yl)carbonyl]piperidine](/img/structure/B5684646.png)
![3-[(2-{1-[(4-methyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5684653.png)
![3-chloro-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-4-fluoro-N-methyl-1-benzothiophene-2-carboxamide](/img/structure/B5684655.png)
![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B5684670.png)
![3-(2-fluorophenyl)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B5684677.png)
![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[(3-methylphenoxy)acetyl]-4-piperidinol](/img/structure/B5684690.png)
![3-(2-methoxyethyl)-1-[2-(trifluoromethyl)benzoyl]-3-piperidinecarboxylic acid](/img/structure/B5684694.png)
![3-methyl-1-[(5-methyl-1H-tetrazol-1-yl)acetyl]-3-phenylpiperidine](/img/structure/B5684696.png)
![5,8-dimethyl-2-({[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]amino}methyl)quinolin-4-ol](/img/structure/B5684700.png)
![(4aR*,7aS*)-N,N-dimethyl-4-(3-thienylcarbonyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5684710.png)

![N,N-dimethyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-piperidinecarboxamide](/img/structure/B5684716.png)
![2-[5-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)-1H-benzimidazol-1-yl]ethanol](/img/structure/B5684732.png)